Meliantriol

Description

Overview of Meliantriol as a Lanostane (B1242432) Triterpenoid (B12794562) in Natural Product Chemistry

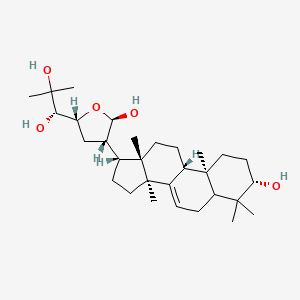

This compound is classified as a lanostane triterpenoid, a group of compounds derived from the cyclization of squalene (B77637). mdpi.com Specifically, this compound possesses a lanostane skeleton with a tetrol functional group and an epoxy ring. ontosight.ai Its molecular formula is C₃₀H₅₀O₅, and its molecular weight is approximately 490.7 g/mol . nih.govcdutcm.edu.cnjst.go.jp The stereochemistry at various positions within its structure is considered crucial for its biological activity and interactions with other molecules. ontosight.ai this compound has been isolated from various plants, notably from the Meliaceae family, including Azadirachta indica (Neem) and Melia azedarach. wisdomlib.orgqmclab.comijrpr.comafricanjournalofbiomedicalresearch.com The identification and characterization of such compounds from natural sources is a core aspect of natural product chemistry.

Historical Context and Evolution of Research on this compound

The study of triterpenoids, including lanostanes, has a history dating back centuries, with the isolation of early examples like betulin (B1666924) in the late 18th century. pageplace.de The mid-20th century marked a new era with advancements in separation and spectroscopic techniques, accelerating the elucidation of complex natural product structures. pageplace.de Research into Azadirachta indica, a significant source of this compound, has a long history in traditional medicine, particularly in India. wisdomlib.orgijrpr.comthieme-connect.com this compound itself has been recognized as one of the bioactive components of Neem, contributing to its traditional uses. ijrpr.comprjn.orgejmamr.comarccjournals.com Early research likely focused on the isolation and structural determination of this compound from these plant sources. As analytical techniques evolved, so did the ability to identify and quantify this compound in different plant parts and extracts. The evolution of research has moved towards understanding its specific biological activities and potential applications, building upon the historical knowledge of the plants from which it is derived.

Significance of this compound in Phytochemical and Pharmacological Research

In pharmacological research, this compound is significant due to its reported potential biological activities. Studies have investigated its anti-inflammatory, antimicrobial, and, to some extent, anticancer properties. ontosight.ai It has been shown to inhibit the production of pro-inflammatory mediators and exhibit activity against certain microorganisms. ontosight.ai this compound has also been identified as a feeding inhibitor in insects, which is relevant in the context of natural pesticides derived from Neem. arccjournals.comscispace.com The exploration of these activities underscores its importance as a compound with potential therapeutic and agrochemical applications, driving further research into its mechanisms of action and potential development. ontosight.aiwisdomlib.org

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₅ | nih.govcdutcm.edu.cnjst.go.jp |

| Molecular Weight | 490.7 g/mol | nih.govcdutcm.edu.cnjst.go.jp |

| PubChem CID | 101650343 | nih.govnih.gov |

| CAS Number | 25278-95-9 | nih.govjst.go.jppharmaffiliates.com |

| Compound Category | Triterpenoid | qmclab.com |

| Natural Source | Azadirachta indica, Melia azedarach | wisdomlib.orgqmclab.comijrpr.comafricanjournalofbiomedicalresearch.com |

Propriétés

Numéro CAS |

25278-95-9 |

|---|---|

Formule moléculaire |

C30H50O5 |

Poids moléculaire |

490.7 g/mol |

Nom IUPAC |

(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,23-,24-,25+,28+,29-,30+/m0/s1 |

Clé InChI |

IKJQENAHDRKFKL-JJDPDEBESA-N |

SMILES isomérique |

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |

SMILES canonique |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |

Apparence |

Solid powder |

Autres numéros CAS |

17991-48-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Meliantriol; |

Origine du produit |

United States |

Occurrence, Isolation, and Distribution of Meliantriol

Botanical Sources and Taxonomical Context within Meliaceae

Meliantriol is a limonoid, a type of triterpenoid (B12794562), found within the Meliaceae family. nih.govnih.gov This plant family is widely distributed in tropical and subtropical regions and is known for being a rich source of limonoids. nih.govmdpi.com

Azadirachta indica, commonly known as Neem, is a significant source of this compound. targetmol.cominterscience.org.ukmedkoo.com Native to the Indian subcontinent, Neem is a versatile plant cultivated in tropical climates globally. mdpi.comaptus-holland.comprota4u.org this compound is one of several important bioactive compounds isolated from different parts of the Neem tree, including azadirachtin, salannin, nimbin, and nimbidin. nih.govinterscience.org.ukmdpi.comaptus-holland.comajol.info These compounds contribute to Neem's traditional use for various purposes, including pest control. nih.govcabidigitallibrary.orgijair.com

Melia azedarach, also known as the Chinaberry tree or Persian lilac, is another plant within the Meliaceae family that contains this compound. nih.govafricanjournalofbiomedicalresearch.comcabidigitallibrary.orgscispace.comresearchgate.netamazonaws.com This species is closely related to Azadirachta indica and is also a source of various limonoids. nih.govnih.govscispace.com Melia azedarach is found in Southeast Asia and is known for its diverse properties. africanjournalofbiomedicalresearch.comscispace.comresearchgate.net

Quantitative and Qualitative Distribution Across Plant Tissues

The distribution of this compound is not uniform throughout the plant. It is found in different tissues, with varying concentrations.

This compound has been reported to occur in the seeds, leaves, and bark of Azadirachta indica. mdpi.com The seeds, particularly the kernels, are often highlighted as having a higher concentration of active ingredients compared to other parts of the tree. nih.govnri.org Studies have also investigated the presence of triterpenoids like this compound in the vegetative parts (leaves, flowers, fruits, seeds, and bark) of Azadirachta indica. researchgate.netwisdomlib.org Melia azedarach also contains this compound in its leaves, fruits, and stems. cabidigitallibrary.orgresearchgate.net

While the search results confirm the presence of this compound in different plant parts and species, detailed research findings specifically quantifying the influence of geographical, environmental, and genetic factors on this compound content were not extensively available in the provided snippets. However, the concentration of azadirachtin, another key limonoid in Neem, is known to vary significantly between batches of seeds, suggesting that such factors likely influence the content of other limonoids like this compound as well. ipp.pt The origin and geographic distribution of the plants, such as Azadirachta indica being native to the Indian subcontinent and cultivated globally, or Melia azedarach being found in Southeast Asia, hint at potential geographical variations. prota4u.orgscispace.com

Advanced Extraction and Purification Methodologies

Extracting and purifying this compound, often alongside other limonoids, involves various methodologies. The goal is to isolate the desired compounds from the complex plant matrix.

General methods for extracting bioactive compounds from Neem include maceration, cold extraction, mechanical pressing, supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), Soxhlet extraction, and solvent extraction. entomoljournal.comresearchgate.net Solvent extraction is a common approach, with alcohol-based solvents like methanol (B129727) and ethanol (B145695) frequently used due to the solubility of limonoids in them. nih.govipp.ptcolpos.mx Water extraction is also employed, particularly in simpler, traditional methods, although the solubility of active ingredients like this compound in water is relatively low compared to organic solvents. nih.govcolpos.mx Mechanical pressing is another method for obtaining neem oil, which contains this compound, though the quality and concentration of active compounds can be lower compared to solvent extraction. ijcrt.org

Purification of extracts is often necessary to increase the purity of target substances like this compound. nri.orgipp.pt Techniques available for purification include preparative high-performance liquid chromatography (HPLC), high-speed countercurrent chromatography, and medium-pressure liquid chromatography (MPLC). ipp.ptresearchgate.net These methods help to separate this compound from other compounds present in the crude extract.

Here is a summary of some extraction methods mentioned:

| Extraction Method | Solvents Commonly Used | Notes |

| Maceration | Various (often alcohols) | Simple steeping process. entomoljournal.com |

| Cold Extraction | Various | Extraction at lower temperatures. entomoljournal.com |

| Mechanical Pressing | N/A (physical process) | Yields oil, may have lower active compound concentration. ijcrt.org |

| Supercritical Fluid Extraction | Supercritical fluids (e.g., CO2) | Advanced method. entomoljournal.com |

| Microwave-Assisted Extraction | Various (e.g., methanol) | Can improve extract yields and reduce time/solvent usage. entomoljournal.comresearchgate.net |

| Soxhlet Extraction | Various (e.g., methanol, hexane) | Common laboratory method, may require repeated cycles. entomoljournal.comcolpos.mx |

| Solvent Extraction | Alcohols (methanol, ethanol), hexane (B92381), etc. | Limonoids are freely soluble in organic solvents. nih.govipp.ptcolpos.mx |

| Water Extraction | Water | Simple, but active ingredients have low solubility in water. nih.govcolpos.mx |

Purification methods mentioned:

| Purification Method | Notes |

| Preparative High-Performance Liquid Chromatography (HPLC) | Commonly applied for purifying plant extracts. ipp.ptresearchgate.net |

| High-Speed Countercurrent Chromatography | Used for further purification. ipp.pt |

| Medium-Pressure Liquid Chromatography (MPLC) | Used for purification of azadirachtins and potentially other limonoids. researchgate.net |

Solvent Extraction Techniques

The initial step in isolating this compound from plant material typically involves solvent extraction. This process utilizes the differential solubility of compounds in various solvents to separate the desired constituents from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound, this compound, and other compounds present in the plant extract.

Various solvent extraction methods are employed, including traditional techniques like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction, as well as modern methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). entomoljournal.comnih.govmdpi.comchemmethod.com

For the extraction of this compound from Azadirachta indica, studies have utilized methods like Soxhlet extraction with solvents such as water. wisdomlib.orgwisdomlib.org Other research indicates the use of organic solvents like ethanol and methanol for extracting phytochemicals from A. indica. mdpi.comentomoljournal.com The polarity of the solvent influences the types of compounds extracted; polar solvents like methanol, ethanol, or ethyl acetate (B1210297) are used for hydrophilic compounds, while less polar solvents such as dichloromethane (B109758) or hexane are suitable for more lipophilic compounds. nih.gov Sometimes, a combination of solvents or a stepwise extraction with solvents of increasing polarity is used to obtain different fractions. nih.gov

For instance, in the isolation of compounds, including this compound, from Guarea kunthiana, an ethanol extract was prepared and then partitioned into different phases using solvents like hexane, dichloromethane, and hydromethanol. mdpi.com this compound was specifically found in the dichloromethane phase. mdpi.com

The efficiency of solvent extraction can be influenced by factors such as the solid-to-liquid ratio, temperature, and extraction time. mdpi.comentomoljournal.comchemmethod.com For example, studies on A. indica extraction have explored different solid-to-liquid ratios and extraction durations. mdpi.comentomoljournal.com

Chromatographic Isolation Procedures

Following the initial solvent extraction, chromatographic techniques are essential for further purification and isolation of this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the purification of natural products, including triterpenoids like this compound. mdpi.comrsc.org Silica (B1680970) gel is a common stationary phase used in column chromatography for separating compounds based on polarity. mdpi.com In the isolation of compounds from Guarea kunthiana, column chromatography procedures were performed on silica gel. mdpi.com Reversed-phase silica gel (RP-18) has also been employed. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique utilized for the analysis and purification of this compound. wisdomlib.orgresearchgate.netwisdomlib.orgoup.comnih.govbsmpsbooks.comscielo.br HPLC offers higher resolution and efficiency compared to traditional column chromatography. Studies have used HPLC to analyze the components present in extracts containing this compound. wisdomlib.orgresearchgate.netwisdomlib.orgnih.govscielo.br For instance, HPLC coupled with Mass Spectrometry (LC-MS) has been used to identify this compound in Azadirachta indica extracts. wisdomlib.orgresearchgate.netwisdomlib.org

Different stationary phases and mobile phase systems are employed in HPLC depending on the properties of the compounds being separated. For the analysis of neem extracts, C18 columns and mobile phases consisting of mixtures of methanol and water, or acetonitrile (B52724) and water, have been reported. oup.comnih.govscielo.br Gradient elution, where the composition of the mobile phase is changed over time, is often used to improve separation efficiency for complex mixtures. oup.comnih.gov Preparative HPLC can be used to isolate larger quantities of purified this compound for further studies. nih.gov

Thin-layer chromatography (TLC) can also be used for monitoring the separation process and for preliminary analysis of extracts. mdpi.comoup.comnih.govscielo.br Silica gel plates are commonly used in TLC, with various solvent systems employed as the mobile phase. oup.comnih.govscielo.br

The combination of solvent extraction and various chromatographic techniques allows for the effective isolation and purification of this compound from its natural sources, enabling further research into its properties.

Biological Activities and Preclinical Mechanistic Investigations

Insecticidal and Antifeedant Activity of Meliantriol

This compound is recognized for its significant insecticidal and antifeedant properties. nih.govnih.govqmclab.comtargetmol.comwisdomlib.orgresearchgate.netresearchgate.net It has been shown to act as a feeding inhibitor, preventing damage by insects such as locusts and lepidopteran larvae. qmclab.comscispace.com Studies have reported its antifeedant activity against species including Spodoptera littoralis, Tribolium castaneum, and Spodoptera litura. nih.govnih.govqmclab.comtargetmol.comwisdomlib.orgresearchgate.netresearchgate.net

Mechanisms of Feeding Deterrence

The antifeedant action of this compound involves mechanisms that deter insects from feeding. nih.govnih.govqmclab.com These mechanisms are understood to include both sensory and postingestive effects. nih.govqmclab.com Sensory effects involve the compound's interaction with insect chemoreceptors, making the treated plant material unpalatable. nih.gov Postingestive effects occur after ingestion, where this compound interferes with physiological processes, further discouraging feeding. nih.govqmclab.com

Impact on Insect Growth and Metamorphosis

Beyond deterring feeding, this compound influences insect development. nih.govqmclab.comwisdomlib.orgresearchgate.net It exhibits growth inhibitory effects on species like Spodoptera litura and Spodoptera littoralis. nih.govqmclab.comwisdomlib.orgresearchgate.net This includes disrupting larval growth and affecting key developmental stages such as molting, pupation, and emergence. nih.govqmclab.com The specific impact can be dependent on the concentration of this compound. nih.govqmclab.com

Influence on Insect Neuroendocrine System

Research indicates that this compound can influence the insect neuroendocrine system. nih.govmedkoo.com This system regulates critical physiological processes, including growth, development, and reproduction, through the action of hormones like ecdysteroids and juvenile hormones. nih.gov By affecting this system, this compound can disrupt the hormonal balance necessary for normal insect life cycles. nih.gov Studies on Spodoptera littoralis have specifically noted effects on the neuroendocrine system related to growth and metamorphosis disruption.

Antimicrobial Properties of this compound

This compound has also been investigated for its antimicrobial potential. nih.govnih.govqmclab.commedkoo.comwisdomlib.orgontosight.aiscispace.comresearchgate.netpphouse.orgcdutcm.edu.cn

Antibacterial Efficacy

This compound has demonstrated antibacterial efficacy against specific bacterial strains. nih.govmedkoo.comwisdomlib.orgontosight.aiscispace.comcdutcm.edu.cn Notably, it has shown activity against Staphylococcus aureus and Streptococcus pyogenes. ontosight.ai Some studies suggest potential synergistic effects when this compound is used in combination with certain antibiotics. ontosight.ai

In Silico Docking Studies with Bacterial Targets (e.g., PBP2A, PVL Toxin)

Computational studies, such as in silico docking, have been conducted to explore the potential mechanisms of this compound's antibacterial activity by examining its interaction with bacterial targets. Docking studies have investigated the binding of this compound to proteins like Penicillin-Binding Protein 2a (PBP2A) and Panton-Valentine Leukocidin (PVL) toxin, which are relevant targets in bacteria such as Staphylococcus aureus. ontosight.ai These studies have reported specific binding energies, suggesting potential interactions. medkoo.comtargetmol.com For example, this compound showed binding energies of -6.02 kcal/mol for PBP2A and -8.94 kcal/mol for PVL toxin in some analyses. medkoo.comtargetmol.com

In Silico Docking Study Results: Binding Energies

| Bacterial Target | Binding Energy (kcal/mol) |

| PBP2A | -6.02 |

| PVL Toxin | -8.94 |

Efficacy against Resistant Strains (e.g., MRSA)

Computer-aided screening and in vitro studies have investigated the potential of this compound as a therapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgnih.gov MRSA is a significant pathogen that has developed resistance to various antibiotics, including vancomycin. semanticscholar.orgmdpi.com

Studies utilizing computer-aided docking have shown that this compound can interact with key virulent factors of MRSA, specifically Penicillin-Binding Protein 2A (PBP2A) and Panton-Valentine Leukocidin (PVL). semanticscholar.orgnih.govresearchgate.net this compound showed binding energies of -6.02 kcal/mol for PBP2A and -8.94 kcal/mol for PVL toxin in docking studies. semanticscholar.orgnih.gov These in silico findings suggest that this compound could be a potential inhibitor of these targets. semanticscholar.orgmdpi.com

In vitro studies have also demonstrated the antimicrobial activity of Neem extracts, which contain this compound, against MRSA. semanticscholar.orgresearchgate.net The efficiency of herbal compounds, including this compound, against MRSA has been indicated by the zone of inhibition in well diffusion methods. semanticscholar.orgresearchgate.net Computer-aided studies suggest that plant-derived inhibitors like this compound may have significant therapeutic value and warrant further in vitro evaluation. semanticscholar.orgmdpi.com

Antifungal Activity

This compound is recognized as one of the active ingredients in Azadirachta indica contributing to its antifungal properties. scialert.netnih.govresearchgate.net Neem products and extracts containing this compound have been investigated for their efficacy against various fungal pathogens. scialert.netnih.govcabidigitallibrary.orgbiomolther.org

Studies have shown that different extracts from neem leaves can inhibit the growth of important human fungal pathogens such as Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, Candida albicans, and Microsporum gypseum in vitro. nih.govresearchgate.net The antifungal effect of these extracts generally increased with concentration. nih.govresearchgate.net

For example, a 5% aqueous leaf extract of neem caused inhibition in the growth of six tested fungal pathogens, with the highest inhibition (35.22%) observed on A. niger and the lowest (4.00%) on C. albicans. nih.gov Increasing the concentration to 10% resulted in moderate inhibition of all tested fungi, with A. niger showing the highest inhibition (49.55%) and C. albicans the lowest (11.53%). nih.gov At a concentration of 15%, an inhibition of 86.22% was recorded on A. niger growth compared to 38.44% on M. gypseum. nih.gov The 20% ethyl acetate (B1210297) extract demonstrated the strongest inhibition compared to other extracts at the same concentration. researchgate.net

Crude neem seed oil terpenoid extract was found to be highly effective against mycelial growth of Phytophthora infestans at a low concentration of 0.5 ppm. scialert.net It also showed efficacy against sporangial germination and production. scialert.net

While this compound is considered a key antifungal component, one study noted that purified nimonol, another compound found in neem ethyl acetate extract, did not show antifungal activity when tested alone against the six fungal pathogens, suggesting that the antifungal effect of the extract may be due to the combined action of multiple components, including this compound. researchgate.net

Preclinical Anticancer Research

This compound is among the limonoids and triterpenoids from Azadirachta indica that have been investigated for their potential anticancer properties in preclinical research. wisdomlib.orgphcogrev.comresearchgate.netnih.gov Natural compounds from plants are considered a valuable source for the development of new therapeutic agents for cancer. wisdomlib.orgphcogrev.com

Preclinical studies have provided evidence suggesting that the anticancer effects of neem components, including this compound, are mediated through the modulation of multiple cellular processes. abrinternationaljournal.orgabrinternationaljournal.org

Modulation of Cell Proliferation and Apoptosis Pathways

Research indicates that this compound and other neem components can influence cell proliferation and induce apoptosis in cancer cells. wisdomlib.orgresearchgate.netabrinternationaljournal.org Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. wisdomlib.orgphcogrev.com

Studies have highlighted the potential of this compound to induce apoptosis in cancer cells. wisdomlib.org The chemopreventive and anticancer efficacy of A. indica fractions and compounds can be explained by mechanisms including programmed cell death (apoptosis) and cell cycle alteration. researchgate.net Preclinical studies show compelling evidence that neem components inhibit proliferation and induce apoptosis and other forms of cell death. abrinternationaljournal.orgabrinternationaljournal.org

Interaction with Cell Cycle Regulatory Proteins (e.g., cdk1/cdc28)

The proliferation of cancer cells is often characterized by abnormal cell cycle regulation, controlled by cyclin-dependent kinase (CDK)/cyclin complexes. nih.gov CDK1 (also known as CDC28 in Saccharomyces cerevisiae) is a key regulator of the cell cycle. yeastgenome.orguniprot.org

Computer-aided docking studies have been performed to investigate the interaction of various compounds from Azadirachta indica, including this compound, with cell cycle control proteins like cdk1/cdc28. nih.gov These studies aim to identify potential inhibitors of these proteins that could block the abnormal proliferation of cancer cells. nih.gov

In one study, this compound was included among the bioactive compounds from Azadirachta indica leaves investigated for their potential anticancer property by performing docking studies with the cell cycle control protein cdc28 using Saccharomyces cerevisiae as a model system. nih.gov The study concluded that some of the tested compounds, including this compound, showed interaction with the cdc28 protein, suggesting their potential as inhibitors to block the action of cdk protein. nih.gov

In Vitro and In Vivo Models in Cancer Biology

Preclinical research on the anticancer potential of this compound and other neem compounds has been conducted using both in vitro (cell-based) and in vivo (animal) models. phcogrev.comresearchgate.netgoogle.comoncotarget.com

In vitro studies have shown that extracts from Melia azedarach, a plant also containing this compound, exhibit cytotoxic activities in various cancer cell lines, including human colorectal carcinoma (HT-29), breast cancer (MCF-7, SK-BR-3), and lung adenocarcinoma (A549). phcogrev.com While this refers to extracts, this compound is a known component. phcogrev.com

In vivo studies have also been conducted to evaluate the efficacy of neem extracts containing this compound against tumor growth. phcogrev.comresearchgate.netgoogle.com For instance, studies on Melia azedarach extracts have shown effects in in vivo models such as adenocarcinoma mammary in C3H mice and mouse hepatocellular carcinoma H22 cells in BALB/c mice. phcogrev.com Research using prostate cancer models has also demonstrated the antitumor activity of ethanol (B145695) extracts from neem leaves in vitro and in vivo. google.com

While some studies specifically mention this compound in the context of these models, much of the research on cancer has been conducted with crude extracts or other isolated compounds from neem. phcogrev.comresearchgate.netgoogle.com However, this compound is consistently identified as a key bioactive component in these sources with potential anticancer activity. wisdomlib.orgphcogrev.comresearchgate.net

Anti-Inflammatory Effects

This compound is recognized for its potential anti-inflammatory properties and is considered one of the significant limonoids contributing to the anti-inflammatory effects of Azadirachta indica. ontosight.aiwisdomlib.orgrecipe-cpsa.commdpi.com

Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. ontosight.ai The anti-inflammatory properties of neem are attributed to its limonoids, which can significantly reduce the amount of released pro-inflammatory cytokines and prostaglandins (B1171923) and inhibit cellular signaling pathways, such as through the NF-κB nuclear factor. recipe-cpsa.com

In vitro studies using macrophage-like cell lines (e.g., RAW264.7) treated with lipopolysaccharide (LPS) to induce inflammation have been used to examine the anti-inflammatory function of neem leaf extracts containing this compound. biomolther.orgnih.gov These studies have shown that neem leaf extract treatment significantly inhibited LPS-induced production of pro-inflammatory molecules like nitric oxide (NO) and TNF-α in a dose-dependent manner. biomolther.orgnih.gov For example, 100 µg/ml of neem leaf extract suppressed LPS-induced NO production by up to 96%. biomolther.orgnih.gov

In vivo models, such as LPS-induced mouse models of sepsis, have also been used to investigate the anti-inflammatory effects of neem leaf extract. biomolther.orgnih.gov Results from such studies have demonstrated the anti-inflammatory effect of neem leaf extract in vivo, suggesting a potential therapeutic strategy for conditions like endotoxemia and sepsis. biomolther.orgnih.gov

This compound is listed among the compounds in Azadirachta indica oil exhibiting anti-inflammatory properties. mdpi.com Studies on neem oil nanohydrogel have also shown significant anti-inflammatory activity. mdpi.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 6442405 |

This compound is recognized as a significant limonoid within Azadirachta indica, contributing to the plant's well-documented biological activities. recipe-cpsa.comabrinternationaljournal.org These activities encompass antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aiwisdomlib.org

Efficacy against Resistant Strains (e.g., MRSA)

The potential of this compound as a therapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA), a bacterium known for its resistance to various antibiotics, has been explored through computer-aided screening and in vitro studies. semanticscholar.orgnih.govmdpi.com

Computer-aided docking studies have indicated that this compound can interact with key virulence factors of MRSA, namely Penicillin-Binding Protein 2A (PBP2A) and Panton-Valentine Leukocidin (PVL). semanticscholar.orgnih.govresearchgate.net These studies reported binding energies of -6.02 kcal/mol for PBP2A and -8.94 kcal/mol for PVL toxin for this compound, suggesting its potential to inhibit these targets. semanticscholar.orgnih.gov

In vitro studies using Neem extracts, which contain this compound, have also demonstrated antimicrobial activity against MRSA, evidenced by the observation of a zone of inhibition in well diffusion methods. semanticscholar.orgresearchgate.net These findings from computer-aided studies suggest that plant-derived inhibitors like this compound hold potential therapeutic value and warrant further in vitro investigation. semanticscholar.orgmdpi.com

Antifungal Activity

This compound is considered one of the active components responsible for the antifungal properties of Azadirachta indica. scialert.netnih.govresearchgate.net Research has investigated the efficacy of Neem products and extracts containing this compound against various fungal pathogens. scialert.netnih.govcabidigitallibrary.orgbiomolther.org

In vitro studies have shown that extracts derived from neem leaves can inhibit the growth of several important human fungal pathogens, including Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, Candida albicans, and Microsporum gypseum. nih.govresearchgate.net The inhibitory effect of these extracts was found to increase with concentration. nih.govresearchgate.net

For instance, a 5% aqueous neem leaf extract inhibited the growth of six tested fungal pathogens, with the highest inhibition (35.22%) against A. niger and the lowest (4.00%) against C. albicans. nih.gov Increasing the concentration to 10% resulted in moderate inhibition across all tested fungi, with A. niger showing the highest inhibition (49.55%) and C. albicans the lowest (11.53%). nih.gov At 15%, an 86.22% inhibition was observed on A. niger growth compared to 38.44% on M. gypseum. nih.gov The 20% ethyl acetate extract exhibited the strongest inhibition among the tested extracts at the same concentration. researchgate.net

Crude neem seed oil terpenoid extract demonstrated high efficacy against the mycelial growth of Phytophthora infestans at a very low concentration (0.5 ppm) and also showed effectiveness against sporangial germination and production. scialert.net

While this compound is considered a key antifungal constituent, one study indicated that purified nimonol, another compound from neem ethyl acetate extract, did not show antifungal activity when tested alone, suggesting that the antifungal effect of the extract might be due to the synergistic action of multiple components, potentially including this compound. researchgate.net

Preclinical Anticancer Research

This compound is among the limonoids and triterpenoids found in Azadirachta indica that have been investigated for their potential anticancer properties in preclinical settings. wisdomlib.orgphcogrev.comresearchgate.netnih.gov Natural compounds from plants are considered a promising source for the development of new cancer therapies. wisdomlib.orgphcogrev.com

Preclinical studies provide substantial evidence suggesting that the anticancer effects of components from neem, including this compound, are mediated through the modulation of various cellular processes. abrinternationaljournal.orgabrinternationaljournal.org

Modulation of Cell Proliferation and Apoptosis Pathways

Research indicates that this compound and other components of neem can influence cell proliferation and induce apoptosis in cancer cells. wisdomlib.orgresearchgate.netabrinternationaljournal.org Apoptosis is a critical process for the elimination of cancer cells. wisdomlib.orgphcogrev.com

Studies have highlighted this compound's potential to induce apoptosis in cancer cells. wisdomlib.org The chemopreventive and anticancer efficacy observed with A. indica fractions and compounds can be attributed to mechanisms including programmed cell death (apoptosis) and alterations in the cell cycle. researchgate.net Preclinical studies show compelling evidence that components of neem inhibit proliferation and induce apoptosis and other forms of cell death. abrinternationaljournal.orgabrinternationaljournal.org

Interaction with Cell Cycle Regulatory Proteins (e.g., cdk1/cdc28)

Abnormal cell cycle regulation, controlled by cyclin-dependent kinase (CDK)/cyclin complexes, is a hallmark of cancer cell proliferation. nih.gov CDK1 (also known as CDC28 in Saccharomyces cerevisiae) plays a central role in cell cycle control. yeastgenome.orguniprot.org

Computer-aided docking studies have been conducted to explore the interaction of compounds from Azadirachta indica, including this compound, with cell cycle control proteins such as cdk1/cdc28. nih.gov The goal of these studies is to identify potential inhibitors of these proteins that could block the uncontrolled proliferation of cancer cells. nih.gov

One study included this compound among the bioactive compounds from Azadirachta indica leaves investigated for their potential anticancer properties through docking studies with the cell cycle control protein cdc28, using Saccharomyces cerevisiae as a model system. nih.gov The study indicated that some of the tested compounds, including this compound, showed interaction with the cdc28 protein, suggesting their potential as inhibitors to block the action of cdk protein. nih.gov

In Vitro and In Vivo Models in Cancer Biology

Preclinical research into the anticancer potential of this compound and other neem compounds has utilized both in vitro (cell-based) and in vivo (animal) models. phcogrev.comresearchgate.netgoogle.comoncotarget.com

In vitro studies have demonstrated that extracts from Melia azedarach, a plant also containing this compound, exhibit cytotoxic activities against various cancer cell lines, including human colorectal carcinoma (HT-29), breast cancer (MCF-7, SK-BR-3), and lung adenocarcinoma (A549). phcogrev.com While these studies used extracts, this compound is a known constituent. phcogrev.com

In vivo studies have also been conducted to evaluate the efficacy of neem extracts containing this compound against tumor growth. phcogrev.comresearchgate.netgoogle.com For example, studies on Melia azedarach extracts have shown effects in in vivo models such as adenocarcinoma mammary in C3H mice and mouse hepatocellular carcinoma H22 cells in BALB/c mice. phcogrev.com Research using prostate cancer models has also demonstrated the antitumor activity of ethanol extracts from neem leaves in vitro and in vivo. google.com

While some studies specifically mention this compound in the context of these models, a significant portion of the cancer research has been conducted using crude extracts or other isolated compounds from neem. phcogrev.comresearchgate.netgoogle.com Nevertheless, this compound is consistently identified as a key bioactive component in these sources with potential anticancer activity. wisdomlib.orgphcogrev.comresearchgate.net

Anti-Inflammatory Effects

This compound is recognized for its potential anti-inflammatory properties and is considered one of the important limonoids contributing to the anti-inflammatory effects of Azadirachta indica. ontosight.aiwisdomlib.orgrecipe-cpsa.commdpi.com

Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. ontosight.ai The anti-inflammatory properties of neem are attributed to its limonoids, which can significantly reduce the release of pro-inflammatory cytokines and prostaglandins and inhibit cellular signaling pathways, such as those involving the NF-κB nuclear factor. recipe-cpsa.com

In vitro studies using macrophage-like cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS) to induce inflammation have been used to examine the anti-inflammatory function of neem leaf extracts containing this compound. biomolther.orgnih.gov These studies have shown that treatment with neem leaf extract significantly inhibited the LPS-induced production of pro-inflammatory molecules like nitric oxide (NO) and TNF-α in a dose-dependent manner. biomolther.orgnih.gov For instance, a concentration of 100 µg/ml of neem leaf extract suppressed LPS-induced NO production by up to 96%. biomolther.orgnih.gov

In vivo models, such as LPS-induced mouse models of sepsis, have also been employed to investigate the anti-inflammatory effects of neem leaf extract. biomolther.orgnih.gov Results from these studies have demonstrated the anti-inflammatory effect of neem leaf extract in vivo, suggesting a potential therapeutic strategy for conditions like endotoxemia and sepsis. biomolther.orgnih.gov

This compound is listed among the compounds found in Azadirachta indica oil that exhibit anti-inflammatory properties. mdpi.com Studies on neem oil nanohydrogel have also shown significant anti-inflammatory activity. mdpi.com

Inhibition of Pro-Inflammatory Mediator Synthesis

This compound has demonstrated the ability to inhibit the production of pro-inflammatory mediators. ontosight.ai Pro-inflammatory mediators, such as cytokines and nitric oxide (NO), play a crucial role in the inflammatory response. nih.govplos.orgfrontiersin.org For instance, lipopolysaccharide (LPS), a component of gram-negative bacteria, is known to activate macrophages and induce the release of substantial amounts of pro-inflammatory cytokines and NO. nih.gov Studies on Neem leaf extract (NLE), which contains this compound, have shown its potential as an anti-inflammatory effector by preventing increased plasma levels of TNF-α induced by LPS in mice. nih.gov In vitro studies with NLE have also indicated a significant suppression of LPS-induced NO production. biomolther.org

Antimalarial Activity

This compound is among the compounds found in Azadirachta indica that have been investigated for antimalarial activity. ainvent.orgijrpr.comthepharmajournal.com Extracts from different parts of the Neem tree have shown efficacy against malarial parasites. ainvent.orgijrpr.com

In Vitro Efficacy Against Plasmodium falciparum

Studies have evaluated the efficacy of Neem extracts, containing compounds like this compound, against Plasmodium falciparumin vitro. thepharmajournal.comnih.gov While specific detailed data solely on this compound's in vitro efficacy against P. falciparum is less widely available compared to other Neem limonoids like gedunin, the presence of this compound in active Neem extracts suggests its potential contribution to this activity. thepharmajournal.com Extracts of Azadirachta indica leaves have shown antimalarial activity in in vitro tests with Plasmodium falciparum clones. nih.gov

Comparative Studies with Reference Antimalarials

Comparative studies have been conducted to assess the antimalarial activity of Neem extracts against reference antimalarials like chloroquine (B1663885). thepharmajournal.comnih.gov Some reports suggest that the antimalarial activity of Neem extracts can be superior to chloroquine against Plasmodium falciparum. thepharmajournal.com However, one study indicated that only gedunin, another limonoid from Meliaceae, had better activity than chloroquine against a chloroquine-sensitive strain of P. falciparumin vitro. nih.gov this compound's activity in one study was reported to be over 100 µg/mL, while melianodiol (B1676180) showed higher activity. mdpi.com

Antioxidant Properties

This compound, as a constituent of Neem extracts, contributes to the plant's reported antioxidant properties. wisdomlib.orgainvent.orgijrpr.commdpi.comejmamr.com Antioxidant activity is crucial in protecting against oxidative stress caused by free radicals and reactive oxygen species (ROS). mdpi.comantiox.org

Mechanisms of Radical Scavenging Activity

The antioxidant activity of compounds like this compound often involves radical scavenging mechanisms. nih.govantiox.orgauctoresonline.orgmdpi.com Radical scavenging can occur through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.comuq.edu.au Antioxidants can neutralize free radicals by donating a hydrogen atom or an electron. antiox.orguq.edu.au While specific detailed studies focusing solely on the radical scavenging mechanisms of this compound are limited in the provided search results, the antioxidant properties of Neem extracts, which contain this compound, are well-documented. ainvent.orgijrpr.comejmamr.com Phenolic compounds and flavonoids, also present in Neem, are known for their potent antioxidant and free radical scavenging activities. ejmamr.comresearchgate.net The structural requirements for flavonoid antioxidant activity include specific hydroxyl groups and a carbonyl group, which facilitate radical scavenging. researchgate.net Further research is needed to fully elucidate the specific radical scavenging mechanisms of this compound itself.

Immunomodulatory Activity

Neem, from which this compound can be isolated, contains compounds that act as natural immunomodulators. phytojournal.com Saponins, which are present in neem seed extracts, have demonstrated immunomodulatory effects. gsconlinepress.com These compounds may contribute to enhancing the immune system's response to infections and diseases. gsconlinepress.com While general immunomodulatory activity of Azadirachta indica extracts is reported, specific studies focusing solely on this compound's immunomodulatory effects are less prevalent in the initial search results. However, a study on Melia azedarach, a tree similar to neem, found that an extract of its leaves reduced phagocytosis and phorbol (B1677699) 12-myristate 13-acetate in human monocytes. qtanalytics.in this compound is also found in Melia azedarach. qmclab.com

Effects on Immune Cell Populations and Responses

Research on neem extracts, which contain this compound, has indicated effects on immune cell populations. Studies on the effect of Azadirachta indica oil on the immune system of insects have shown a reduction in the total number of hemocytes (insect immune cells) and alterations in the proportion of different cell types. researchgate.net Although this is in an insect model, it suggests a potential for compounds within neem extracts, including this compound, to influence immune cell populations. Another study on nimbolide (B1678885), another active compound from neem, demonstrated that it reduced immune cell numbers by suppressing the expression of inflammatory cytokines in bronchoalveolar lavage fluid in a mouse model of allergic asthma. yakhak.org Specifically, nimbolide administration significantly reduced the infiltration of total inflammatory cells, eosinophils, and macrophages, and also decreased lymphocyte counts in the bronchoalveolar lavage fluid of mice. yakhak.org While these findings are for nimbolide, they provide context for the types of immune cell responses that compounds from Azadirachta indica can influence, and further research could investigate if this compound exhibits similar effects.

Antiviral Properties (as a component of Azadirachta indica extracts)

Azadirachta indica extracts, containing this compound, have been reported to possess antiviral properties. scirp.orgpphouse.org Neem leaves and their constituents have been demonstrated to exhibit antiviral properties. pphouse.org Aqueous leaf extract of neem offers antiviral activity against Vaccinia virus, Chikungunya, and measles virus. pphouse.org Nimbin and nimbidin, other compounds found in neem, have also been found to have antiviral activity against viruses such as potato virus X, vaccinia virus, and fowl pox virus. pphouse.org Recent research has also explored the antiviral properties of A. indica against viruses like influenza, Dengue, herpes, human immunodeficiency virus (HIV), and SARS-CoV-2. ijrpr.com An in silico docking study suggested that Nimbolin A, another neem compound, has high binding free energy to the membrane (M) and envelope (E) proteins of the COVID-19 virus, indicating potential as an antiviral agent. phytojournal.com

Ethanolic leaf extracts of Azadirachta indica have been evaluated for their antiviral activity against caprine lentivirus (CLV) in goat colostrum and milk. nih.gov While cell destruction and syncytium formation caused by CLV were observed even with extract treatment, a gradual reduction in cytopathic effects was verified, which was directly proportional to the contact time with the extracts. nih.gov this compound was identified as a component in these extracts. nih.gov

Data Table: Antiviral Activity of Azadirachta indica Extracts (containing this compound)

| Virus | Extract Type | Observed Effect | Source |

| Vaccinia virus | Aqueous leaf | Antiviral activity | pphouse.org |

| Chikungunya virus | Aqueous leaf | Antiviral activity | pphouse.org |

| Measles virus | Aqueous leaf | Antiviral activity | pphouse.org |

| Potato virus X | Nimbin/Nimbidin | Antiviral activity | pphouse.org |

| Fowl pox virus | Nimbin/Nimbidin | Antiviral activity | pphouse.org |

| Caprine lentivirus | Ethanolic leaf | Gradual reduction in cytopathic effects in vitro | nih.gov |

Structure Activity Relationship Sar Studies of Meliantriol

Elucidation of Key Structural Features for Biological Activity

Studies on other limonoids and triterpenoids from Meliaceae plants, such as trichilin-class limonoids, indicate that hydroxyl groups at specific positions can be crucial for bioactivity. For instance, in trichilin-class limonoids, the 12α-OH function was found to be the most potent against Spodoptera eridania, followed by the 12β-OH, 12-desoxy, and 12α-acetoxy groups in decreasing order of potency. mdpi.com This suggests that the presence and position of hydroxyl groups on the triterpene skeleton likely play a significant role in the activity of meliantriol as well.

This compound's presence in Azadirachta indica (Neem), a plant well-known for its insecticidal properties attributed to various triterpenoids, further underscores the importance of the triterpene scaffold for insecticidal activity. researchgate.netnih.govsci-hub.se Other active constituents in Neem, such as azadirachtin, salannin, and nimbin, also share a triterpene or nortriterpene structure, indicating that this core skeleton is a key feature for their biological effects. nih.govsci-hub.sescirp.org

Stereochemical Influence on Pharmacological and Insecticidal Effects

The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, is a critical determinant of its biological activity. For this compound, its structure is characterized by specific configurations at multiple chiral centers, including positions 3, 13, 14, 17, 20, 21, 23, and 24. ontosight.ai These specific stereochemical arrangements are considered crucial for its biological activity and interactions with other molecules, such as protein targets. ontosight.ai

While direct studies detailing the impact of altering specific stereocenters in this compound were not found, the general principle that stereochemistry influences biological activity is well-established in the context of natural products and drug design. The precise three-dimensional orientation of functional groups dictated by stereochemistry affects how a molecule interacts with binding sites on proteins or other biological targets, influencing the strength and specificity of the interaction. The stereochemical quality of compounds is also assessed in computational studies, suggesting its importance in predicting biological activity. entomologyjournals.comresearchgate.net

In the broader context of triterpenoids and limonoids from Meliaceae, the stereochemistry of the protolimonoid precursors, such as euphol (B7945317) and tirucallol, is highlighted as a key factor in their biogenesis. chemrxiv.org This reinforces the general significance of stereochemistry within this class of compounds, suggesting that the specific stereochemical features of this compound are likely integral to its observed pharmacological and insecticidal effects.

Computational Approaches in SAR Determination

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR determination. These methods allow researchers to predict and analyze the interactions between a molecule and its biological targets and to build models that correlate structural features with biological activity. iomcworld.orgiomcworld.org The assessment of ADMET properties for potential drug candidates can also guide SAR-based optimization. researchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor (protein) to form a stable complex. iomcworld.orgiomcworld.org This method helps in understanding the molecular recognition pattern between proteins and ligands and estimating the binding affinity. iomcworld.orgiomcworld.org

Molecular docking studies have been performed with this compound to investigate its interactions with specific protein targets. For example, this compound has been studied for its potential interactions with MRSA drug targets, specifically Penicillin Binding Protein 2A (PBP2A) and Panton-Valentine Leukocidin (PVL) toxin. researchgate.netmedkoo.commdpi.com In these studies, this compound was found to interact with PVL toxin through hydrogen bonds with residues like LYS218, THR 84, ASN 85, and ASN 86. researchgate.net It also interacted with PBP2A via ASP 624. researchgate.net The binding energies calculated from these docking studies provide an indication of the strength of the interaction, with this compound showing binding energies of -6.02 kcal/mol for PBP2A and -8.94 kcal/mol for PVL toxin. researchgate.netmedkoo.com These favorable binding energies suggest a likelihood of potent biological activity against these targets. entomologyjournals.comresearchgate.net

This compound has also been included in molecular docking studies investigating potential inhibitors against SARS-CoV-2 targets, such as the main protease (MPro) and Spike glycoproteins (S). iomcworld.orgtandfonline.com It was found to have a strong interaction with the spike glycoprotein (B1211001) (6VXX). iomcworld.orgtandfonline.com These docking studies help to identify key residues involved in the interactions and the nature of the bonds formed, such as hydrogen bonds and Van der Waals interactions. entomologyjournals.comiomcworld.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build predictive models correlating the structural properties of compounds with their biological activities. scirp.org By analyzing a set of compounds with known structures and activities, QSAR models can identify the structural features that are important for activity and predict the activity of new or untested compounds. science.gov

While the provided search results mention QSAR in the context of computational studies for SAR determination and in studies of other compound classes sci-hub.seresearchgate.netscience.govworldwidejournals.com, specific details about QSAR modeling applied directly to this compound or a series of its derivatives were not extensively found within the provided snippets. However, the general application of QSAR in evaluating the activity of compounds virtually is noted as a method that can save costs in determining activities experimentally. mdpi.com QSAR properties, such as partial charges, can also provide insights into the stability of molecules. worldwidejournals.com The use of QSAR modeling, alongside molecular docking, represents a comprehensive computational approach to understanding and predicting the biological activities of compounds based on their structural characteristics. sci-hub.seresearchgate.networldwidejournals.com

Synthetic Analogs and Chemical Modifications of Meliantriol

Design and Synthesis of Meliantriol Derivatives

The design and synthesis of this compound derivatives are often driven by the desire to improve its properties, such as stability, solubility, or bioactivity, or to create simpler, more easily synthesized analogs that retain desirable effects nih.govjetir.orgmedkoo.comresearchgate.netmdpi.comgoogle.comresearchgate.net. While the total synthesis of complex limonoids like Azadirachtin (a related compound) is extremely challenging and requires numerous steps researchgate.net, modifications of naturally isolated this compound or the synthesis of simpler structures based on its core have been investigated.

Chemical modification of natural products from neem, including triterpenoids like this compound, can be pursued to increase shelf stability, reproducibility, ease of handling, and scalability of processes nih.gov. Such modifications may also aim to reduce phytotoxicity nih.gov.

Research on related limonoids from Meliaceae has explored various structural modifications and their impact on biological activities, such as antifeedant, insecticidal, and other properties chemrxiv.org. This suggests similar approaches could be applied to this compound. For instance, studies on Azadirachtin, a related complex limonoid, have involved structural elucidation and chemical modification to understand their biological activity acs.org. The complexity of these natural compounds means that even minor structural changes can significantly impact their properties.

The synthesis of novel derivatives of natural products often involves multi-component reactions and various chemical transformations to introduce new functional groups or modify existing ones nih.govnih.gov. While specific detailed synthetic routes for a wide range of this compound derivatives are not extensively detailed in the provided search results, the general principles of natural product modification and synthesis of complex molecules apply researchgate.netnih.gov. The goal is often to create compounds with enhanced or more targeted biological activity compared to the parent compound researchgate.netresearchgate.net.

Strategies for Semi-Synthetic Production and Bioactivity Enhancement

Semi-synthetic production involves using a naturally occurring compound as a starting material and performing chemical reactions to create derivatives researchgate.net. This approach can be more practical than total synthesis for complex molecules like this compound.

Enhancing the bioactivity of natural compounds through semi-synthetic methods is a key area of research researchgate.net. This can involve modifying functional groups to improve binding affinity to biological targets, enhance stability against degradation, or alter pharmacokinetic properties. For this compound, which is known as a feeding inhibitor nih.govresearchgate.netjetir.org, semi-synthetic modifications could aim to increase its potency or broaden its spectrum of activity against different insect pests.

One strategy for enhancing the effectiveness of natural products like those from neem, including this compound, is through formulation techniques such as microencapsulation researchgate.netmdpi.com. This can help protect the active compounds from environmental degradation factors like air, light, and temperature, thus preserving or enhancing their bioactivities researchgate.net. Research has shown that optimizing microencapsulation conditions can improve the insecticidal activity of neem extracts researchgate.net.

The inherent complexity and relatively low solubility of some neem active ingredients in water can pose challenges for formulation and application nih.gov. Semi-synthetic modifications could potentially address these issues by creating derivatives with improved solubility or other desirable physical properties.

Challenges and Future Prospects in Synthetic Chemistry

The complexity of these structures precludes their synthesis on a practical scale for widespread commercial use through traditional total synthesis acs.orgacs.org. This is a significant barrier to producing large quantities of this compound or its complex synthetic analogs.

Future prospects in the synthetic chemistry of this compound may involve developing more efficient and cost-effective semi-synthetic routes from readily available natural precursors researchgate.net. Advances in synthetic methodology, such as catalytic reactions and flow chemistry, could potentially simplify some of the challenging transformations required nih.govnih.gov.

Furthermore, exploring biosynthesis and metabolic engineering approaches in plants or microorganisms could offer alternative avenues for producing this compound and its derivatives researchgate.net. While the biosynthesis of complex limonoids like Azadirachtin is also challenging due to the complexity of the pathway, ongoing research in this area may yield future possibilities researchgate.net.

The development of new formulation technologies, even without direct chemical modification, will continue to be important for improving the delivery and stability of this compound and its derivatives, maximizing their bioactivity in practical applications researchgate.netmdpi.commdpi.com.

The continued study of the structure-activity relationships of this compound and its naturally occurring or synthetic derivatives is crucial for guiding future synthetic efforts towards compounds with optimized properties researchgate.net.

Advanced Analytical Methodologies for Meliantriol Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for the analysis of non-volatile and semi-volatile compounds like meliantriol. It combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.

Studies investigating the chemical composition of Azadirachta indica have utilized LC-MS to identify and confirm the presence of this compound. In one such study focusing on the vegetative parts of A. indica, LC-MS analysis clearly depicted the presence of a molecular ion peak for this compound (C₃₀H₅₀O₅) at 434.43 m/z in both positive and negative modes. wisdomlib.orgwisdomlib.org This finding was reported for the first time in vegetative parts of A. indica collected from specific regions in India. wisdomlib.orgresearchgate.net The LC-MS spectral data of crude aqueous extracts from the bark, root, and leaf of A. indica have shown the presence of this compound, with protonated molecular ion peaks visible in positive mode. wisdomlib.org The presence in bark extracts was observed in both positive and negative modes. wisdomlib.org

LC-MS is particularly valuable for the analysis of complex natural product extracts, allowing for the separation of various triterpenoids and other compounds before their detection by mass spectrometry. This enables the selective identification and potential quantification of this compound even in the presence of numerous other co-occurring metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound is a relatively large triterpenoid (B12794562), GC-MS has been mentioned in the context of analyzing the chemical composition of materials where this compound is present, such as neem oil. scirp.orgnih.govnajah.edu

Therefore, while not a primary method for direct this compound quantification without specific sample preparation, GC-MS contributes to the comprehensive chemical analysis of this compound-containing samples, aiding in the characterization of the matrix and potentially revealing the presence of related or co-eluting volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds, including complex natural products like this compound. By providing information about the carbon-hydrogen framework and the arrangement of atoms within a molecule, NMR spectroscopy allows for the confirmation of a compound's identity and the determination of its stereochemistry.

Research on protolimonoids, a class of compounds that includes this compound, has frequently employed ¹H and ¹³C NMR spectroscopic techniques to establish their structures. nih.govbioline.org.brscielo.br The spectral data obtained from NMR experiments are compared with previously reported data for known compounds to confirm the identification of isolated substances. nih.gov Supplementary figures containing the ¹H and ¹³C NMR spectra of this compound have been made available in some studies, highlighting the importance of this technique in providing definitive structural information. scielo.br

NMR spectroscopy provides characteristic signals for different types of protons and carbons within the this compound molecule, allowing researchers to piece together its intricate structure. This is particularly important for natural products, where subtle differences in structure can lead to significant differences in biological activity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule. By measuring the absorption or transmission of infrared light at different wavelengths, FTIR provides a spectrum that is characteristic of the chemical bonds and functional groups within a sample.

FTIR spectroscopy is contextually relevant for the characterization of this compound as it can confirm the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which are part of the this compound structure. While direct studies focusing solely on the FTIR spectrum of isolated this compound are less commonly highlighted in the provided search results compared to NMR or MS, FTIR has been used in the broader characterization of materials containing this compound, such as neem oil and adsorbents derived from Melia azedarach fruits. nih.govajrconline.orgatbuftejoste.com.ngrsc.org

For instance, FTIR spectroscopy has been used to identify functional groups like carbonyl, carboxyl, and hydroxyl groups in adsorbents, where this compound is listed as one of the compounds extracted from the source material. ajrconline.org In the characterization of neem oil nanohydrogel, FTIR was used to identify functional groups, including the hydroxyl group. nih.gov These examples demonstrate the utility of FTIR in providing complementary information about the functional chemistry of samples containing this compound.

Future Research Directions and Translational Perspectives for Meliantriol

Comprehensive Elucidation of Molecular Mechanisms of Action

Despite promising observations of meliantriol's biological activities, a comprehensive understanding of its precise molecular mechanisms remains crucial. Research is needed to identify the specific cellular targets, signaling pathways, and molecular interactions through which this compound exerts its anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai Detailed studies involving techniques such as proteomics, transcriptomics, and metabolomics could reveal the intricate molecular networks influenced by this compound, providing a clearer picture of how it modulates biological processes. phcogrev.com For instance, understanding how this compound inhibits pro-inflammatory mediators at a molecular level could inform its development as an anti-inflammatory agent. ontosight.ai Similarly, elucidating the pathways involved in its antimicrobial activity could guide its use against specific pathogens. ontosight.ai Further research into its interaction with specific proteins or enzymes, such as the reported binding to PBP2A and PVL toxin, could provide insights into its antimicrobial mechanisms. targetmol.com

Potential for Targeted Drug Discovery and Development

This compound's observed biological activities suggest its potential as a lead compound for targeted drug discovery and development. ontosight.ai Future research can focus on optimizing its structure through medicinal chemistry to enhance potency, selectivity, and reduce potential off-target effects. iric.ca Identifying specific molecular targets allows for the rational design of this compound-based drugs that precisely interact with disease-relevant pathways. humanspecificresearch.org This could involve developing analogs or derivatives with improved pharmacokinetic properties, such as enhanced absorption, distribution, metabolism, and excretion. researchgate.net In silico studies, including molecular docking and simulations, can play a significant role in predicting binding affinities and optimizing interactions with target molecules. researchgate.net The development of novel therapeutic agents based on this compound could address various conditions where inflammation, microbial infections, or uncontrolled cell growth are key factors. ontosight.ai

Bioengineering and Biotechnology for Sustainable this compound Production

The sustainable production of this compound is essential for its widespread application. As a naturally occurring compound, its availability can be subject to factors like geographical location, seasonal variations, and environmental conditions. wisdomlib.org Bioengineering and biotechnology offer promising avenues to ensure a consistent and scalable supply. Research in this area could focus on developing efficient plant tissue culture techniques for Azadirachta indica to enhance this compound yield. mdpi.com Furthermore, exploring microbial fermentation or synthetic biology approaches to produce this compound or its precursors in genetically engineered microorganisms could provide a sustainable and cost-effective alternative to traditional extraction methods. frontiersin.org, nih.gov, mdpi.com Advances in metabolic engineering could optimize the biosynthetic pathways in these organisms for high-level production. frontiersin.org

Addressing Insect Resistance in Agricultural Applications

This compound, as a component of Neem extracts, has demonstrated insect antifeedant and growth-regulating properties, making it a valuable natural insecticide. tnau.ac.in, mdpi.com However, the potential for insects to develop resistance to even natural compounds exists. tnau.ac.in Future research should investigate the mechanisms by which insects might develop resistance to this compound. tnau.ac.in This understanding is crucial for developing strategies to mitigate or prevent resistance. Research could explore using this compound in integrated pest management (IPM) programs, potentially in rotation or combination with other control methods, to reduce the selection pressure for resistance. agriscigroup.us Studying the effects of different this compound concentrations and application frequencies on insect populations can also help in developing resistance management strategies. agriscigroup.us

Novel Formulations for Enhanced Bioavailability and Stability

Like many natural compounds, this compound may face challenges related to solubility, stability, and bioavailability, which can affect its efficacy in both therapeutic and agricultural applications. nih.gov Future research should focus on developing novel formulations to overcome these limitations. mdpi.com Nanotechnology-based delivery systems, such as nanoparticles, liposomes, nanoemulsions, and phytosomes, could enhance this compound's solubility, protect it from degradation, and improve its targeted delivery to the site of action. mdpi.com, innovareacademics.in, jwent.net These formulations could lead to improved absorption, increased half-life, and reduced dosage requirements. innovareacademics.in, jwent.net Research is needed to evaluate the efficacy, stability, and safety of these novel formulations. nih.gov

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| NMR | Structural elucidation | High resolution for functional groups | Requires pure samples |

| HPLC-MS | Purity assessment, quantification | Combines separation and detection | Matrix interference in crude extracts |

| X-ray Crystallography | Absolute configuration determination | Definitive structural proof | Requires single crystals |

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from variability in plant sources, extraction protocols, or assay conditions. Mitigation strategies include:

- Standardized Bioassays: Use established insecticidal/antimicrobial models (e.g., Spodoptera frugiperda larvae for insecticidal activity) with controlled dosages .

- Statistical Meta-Analysis: Pool data from multiple studies to identify trends or outliers .

- Cross-Disciplinary Validation: Combine biological assays with molecular docking (e.g., binding affinity studies with PBP2A/PVL targets) to confirm mechanistic hypotheses .

Basic: What experimental controls are essential when quantifying this compound in plant matrices?

Methodological Answer:

- Negative Controls: Use plant material from this compound-deficient species to assess matrix interference.

- Internal Standards: Spiked deuterated analogs (e.g., d₃-Meliantriol) correct for extraction efficiency in LC-MS workflows .

- Calibration Curves: Prepare using authentic standards across physiologically relevant concentrations (e.g., 0.1–100 µg/mL) .

Advanced: How to design experiments probing this compound’s insecticidal mechanism of action?

Methodological Answer:

- In Vitro Enzyme Inhibition Assays: Test against target enzymes (e.g., acetylcholinesterase or midgut proteases) using fluorogenic substrates .

- Transcriptomic Profiling: Compare gene expression in treated vs. untreated insect larvae to identify disrupted pathways .

- Molecular Dynamics Simulations: Model interactions with putative protein targets (e.g., PBP2A) to refine binding hypotheses .

Basic: What challenges arise in synthesizing this compound derivatives, and how are they addressed?

Methodological Answer:

Challenges include stereochemical complexity and low yields. Solutions:

- Retrosynthetic Analysis: Break down the triterpene scaffold into manageable fragments (e.g., cyclization of prenylated precursors) .

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINOL-derived ligands) to control stereocenters .

- Green Chemistry Approaches: Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ .

Advanced: How to ensure reproducibility in this compound bioactivity studies?

Methodological Answer:

- Detailed Protocols: Document extraction solvents, chromatographic gradients, and bioassay conditions (temperature, pH, incubation time) .

- Open Data Practices: Share raw spectral data and bioassay replicates via repositories (e.g., Zenodo) .

- Collaborative Validation: Partner with independent labs to replicate key findings .

Basic: What spectroscopic criteria confirm this compound’s purity post-isolation?

Methodological Answer:

- HPLC Purity: ≥95% peak area at 210 nm .

- Elemental Analysis: Match experimental C/H/O ratios to theoretical values (C₃₀H₅₀O₅: C 73.43%, H 10.27%, O 16.30%) .

- Absence of Spots in TLC: Single band under UV (254 nm) after development in multiple solvent systems .

Advanced: How can computational methods enhance this compound research?

Methodological Answer:

- QSAR Modeling: Predict bioactivity of novel derivatives using descriptors like logP, polar surface area, and H-bond donors .

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify unexplored targets .

- Machine Learning: Train models on published bioactivity data to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.